molecular formula C9H3F7O2 B15291800 2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone

2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B15291800
M. Wt: 276.11 g/mol
InChI Key: SDDORQBSFNTETJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone is a fluorinated organic compound with the molecular formula C9H4F6O2. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms in its structure imparts high stability and reactivity, making it a subject of interest in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone typically involves the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene. This one-step synthesis method yields the desired compound with a moderate yield of approximately 60% . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of -10°C to 0°C to ensure the stability of the reactants and products.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and improved yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted carboxylic acids, while reduction can produce trifluoromethyl-substituted alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals and materials with high thermal and chemical stability.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-phenylethanone: Similar in structure but lacks the additional fluorine and trifluoromethoxy groups.

    2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone: Contains a pyridine ring instead of a phenyl ring.

    3-(Trifluoromethyl)phenylboronic acid: Another fluorinated compound used in cross-coupling reactions.

Uniqueness

2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone is unique due to its combination of trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical properties. These groups enhance the compound’s stability, reactivity, and potential for forming strong interactions with biological targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H3F7O2

Molecular Weight

276.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H3F7O2/c10-6-4(7(17)8(11,12)13)2-1-3-5(6)18-9(14,15)16/h1-3H

InChI Key

SDDORQBSFNTETJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)C(=O)C(F)(F)F

Origin of Product

United States

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